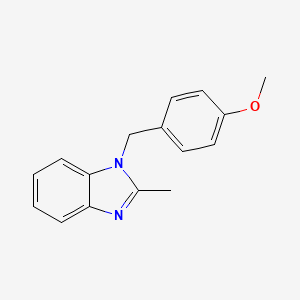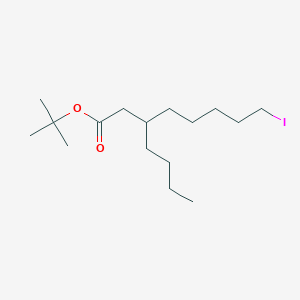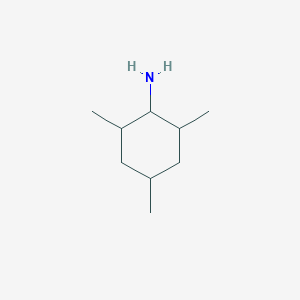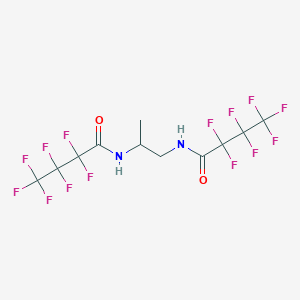
4,4-Dimethyl-5-(dimethylamino)-1-(3-methylcyclohexyl)-1-pentanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4-Dimethyl-5-(dimethylamino)-1-(3-methylcyclohexyl)-1-pentanone is an organic compound with a complex structure It belongs to the class of ketones and contains multiple functional groups, including a dimethylamino group and a cyclohexyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dimethyl-5-(dimethylamino)-1-(3-methylcyclohexyl)-1-pentanone typically involves multi-step organic reactions. One possible synthetic route could include the following steps:
Formation of the Cyclohexyl Ring: Starting with a suitable cyclohexane derivative, functionalize the ring to introduce the desired substituents.
Introduction of the Dimethylamino Group: Use a nucleophilic substitution reaction to introduce the dimethylamino group.
Formation of the Ketone: Oxidize the appropriate precursor to form the ketone functional group.
Industrial Production Methods
Industrial production methods for such complex organic compounds often involve optimized reaction conditions, including temperature control, catalysts, and purification techniques. The specific methods would depend on the desired scale and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4,4-Dimethyl-5-(dimethylamino)-1-(3-methylcyclohexyl)-1-pentanone can undergo various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the ketone group would yield carboxylic acids, while reduction would yield secondary alcohols.
Scientific Research Applications
4,4-Dimethyl-5-(dimethylamino)-1-(3-methylcyclohexyl)-1-pentanone may have applications in various scientific research fields:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in studying biological pathways and interactions due to its unique structure.
Medicine: Possible applications in drug development and medicinal chemistry.
Industry: Utilized in the production of materials with specific properties.
Mechanism of Action
The mechanism of action of 4,4-Dimethyl-5-(dimethylamino)-1-(3-methylcyclohexyl)-1-pentanone would depend on its specific interactions with molecular targets. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies would be required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Similar Compounds
4,4-Dimethyl-5-(dimethylamino)-1-pentanone: Lacks the cyclohexyl ring, which may result in different chemical and biological properties.
4,4-Dimethyl-1-(3-methylcyclohexyl)-1-pentanone:
Uniqueness
4,4-Dimethyl-5-(dimethylamino)-1-(3-methylcyclohexyl)-1-pentanone is unique due to the presence of both the dimethylamino group and the cyclohexyl ring, which may confer specific chemical reactivity and biological activity not found in similar compounds.
Properties
CAS No. |
3853-21-2 |
|---|---|
Molecular Formula |
C16H31NO |
Molecular Weight |
253.42 g/mol |
IUPAC Name |
5-(dimethylamino)-4,4-dimethyl-1-(3-methylcyclohexyl)pentan-1-one |
InChI |
InChI=1S/C16H31NO/c1-13-7-6-8-14(11-13)15(18)9-10-16(2,3)12-17(4)5/h13-14H,6-12H2,1-5H3 |
InChI Key |
FKMOUOGGXWFBEP-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(C1)C(=O)CCC(C)(C)CN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,5-Dimethyl (4S)-4-(2-aminoethyl)-N-[(1,1-dimethylethoxy)carbonyl]-L-glutamate](/img/structure/B14147609.png)
![2,5-Dimethyl-4-[4-(methylsulfanyl)phenyl]-1,3-oxazole](/img/structure/B14147614.png)



![2-{2,2-Dimethyl-3-[(2-methyl-1,3-dioxolan-2-yl)methyl]cyclopropyl}acetamide](/img/structure/B14147644.png)


![1,1a,6,6a-Tetrahydrocyclopropa[a]inden-6-ol](/img/structure/B14147669.png)

![1H,1'H-[2,2']Biperimidinyl](/img/structure/B14147677.png)
![5-Methyl-2-[2-(pyridin-4-yl)ethyl]-1lambda~6~,2,6-thiadiazine-1,1(2H)-dione](/img/structure/B14147685.png)
![2-(1'-acetyl-4-oxospiro[3H-chromene-2,4'-piperidine]-7-yl)oxy-N-(2-methoxyethyl)acetamide](/img/structure/B14147688.png)
